BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for (5-Phenylisoxazol-3-
yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(5-Phenylisoxazol-3-
Compound Name:
yl)methanamine hydrochloride

Cat. No.: B1424382

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Phenylisoxazol-3-
yl)methanamine Hydrochloride

Introduction

(5-Phenylisoxazol-3-yl)methanamine hydrochloride is a heterocyclic compound featuring a
phenyl-substituted isoxazole core with a methanamine side chain. As with any synthesized
chemical entity intended for research or drug development, unambiguous structural
confirmation is a cornerstone of quality control and regulatory compliance. Spectroscopic
analysis provides the definitive data required to verify the molecular structure, identify
impurities, and ensure batch-to-batch consistency.

This guide, designed for researchers and drug development professionals, provides a
comprehensive overview of the essential spectroscopic techniques used to characterize (5-
Phenylisoxazol-3-yl)methanamine hydrochloride. We will delve into the practical and
theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data
presentation to explain the causality behind experimental choices, ensuring a robust and self-
validating analytical workflow. The molecular formula for the hydrochloride salt is C10H11CIN20,
and its molecular weight is 210.66 g/mol .[1][2] The corresponding free base has a molecular
formula of C10H10N20 and a monoisotopic mass of 174.0793 Da.[3]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1424382?utm_src=pdf-interest
https://www.benchchem.com/product/b1424382?utm_src=pdf-body
https://www.benchchem.com/product/b1424382?utm_src=pdf-body
https://www.benchchem.com/product/b1424382?utm_src=pdf-body
https://www.benchchem.com/product/b1424382?utm_src=pdf-body
https://www.benchchem.com/product/b1424382?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/53444494
https://www.chemscene.com/1187928-65-9.html
https://www.3wpharm.com/product/41374.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an
organic molecule in solution. It provides detailed information about the carbon-hydrogen
framework, the chemical environment of each nucleus, and the connectivity between atoms.

Expertise & Experience: Causality in Experimental
Design

For a hydrochloride salt like (5-Phenylisoxazol-3-yl)methanamine hydrochloride, the choice
of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-ds) is an excellent choice. Its high
polarity readily dissolves the salt, and its residual proton signal (at ~2.50 ppm) does not
typically interfere with the key aromatic or aliphatic signals of the analyte.[4] Furthermore, the
acidic protons of the ammonium group (-NHs*) are often observable in DMSO-ds, providing
valuable structural confirmation.

A standard suite of experiments is required for full characterization:

e 1H NMR: To identify all unique proton environments and their neighboring protons through
spin-spin coupling.

e 13C NMR: To identify all unique carbon environments.

e 2D NMR (COSY/HSQC): Though often considered secondary, experiments like Correlation
Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are
invaluable for definitively assigning proton signals to their directly attached carbons and
confirming proton-proton coupling relationships, thus validating the overall structural
assignment.

Experimental Protocol: *H and **C NMR Acquisition

o Sample Preparation: Accurately weigh approximately 5-10 mg of (5-Phenylisoxazol-3-
yl)methanamine hydrochloride and dissolve it in ~0.7 mL of DMSO-de in a clean, dry NMR
tube.
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Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for
'H and 13C NMR, defined as 0.00 ppm.[5] Modern spectrometers typically reference the
residual solvent peak, but TMS can be added for ultimate precision.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher
field strengths provide better signal dispersion and resolution.

'H NMR Acquisition:
o Acquire data over a spectral width of approximately 12-16 ppm.

o Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

o Process the data with an exponential multiplication function (line broadening of ~0.3 Hz) to
improve the signal-to-noise ratio without significantly sacrificing resolution.

13C NMR Acquisition:

o Acquire data with proton decoupling to ensure that each unique carbon appears as a
single sharp line.

o Use a wider spectral width (0-200 ppm).

o A greater number of scans is required due to the lower natural abundance of the 13C
isotope.

Data Presentation: Predicted Spectroscopic Data

While a publicly available, verified spectrum for this specific salt is not readily available, we can
predict the expected chemical shifts based on established principles and data from analogous
structures.[6][7]

Table 1: Predicted *H and 3C NMR Data for (5-Phenylisoxazol-3-yl)methanamine in DMSO-ds
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Atom Position(s)

Predicted *H Shift
(ppm), Multiplicity

Predicted **C Shift
(ppm)

Rationale

Phenyl (C7-C11)

7.50 - 8.00, m

Aromatic protons and

carbons in a standard

range. The specific
125.0-132.0 o

substitution pattern

will influence the exact

shifts.

Isoxazole H (C4)

~6.90, s

The single proton on

the isoxazole ring,
~98.0 _

appearing as a

singlet.

Methylene (C1)

~4.30, s (broad)

Methylene group
adjacent to the
isoxazole ring and the
350 ammonium group.
The signal may be
broadened by
quadrupole effects

from the nitrogen.

Ammonium (-NHs*)

8.50 - 9.00, s (broad)

The acidic protons of

the ammonium salt,
N/A ]

typically broad and

exchangeable.

Isoxazole C (C3)

N/A

Quaternary carbon of
the isoxazole ring
attached to the

~169.0

methylene group.

Isoxazole C (C5)

N/A

Quaternary carbon of
the isoxazole ring

~163.0
attached to the phenyl

group.
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Note: These are estimated values. Actual experimental values may vary.

Visualization: NMR Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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